1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps. One common method starts with the bromination of indazole to obtain 6-bromo-1H-indazole. This intermediate is then subjected to acylation reactions to introduce the ethanone group, followed by further functionalization to attach the pyrrolidinecarboxamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-bromo-1H-indazol-3-yl)ethanone: Shares the indazole core but lacks the pyrrolidinecarboxamide moiety.
(6-bromo-1H-indazol-3-yl)methanol: Contains a hydroxymethyl group instead of the ethanone or pyrrolidinecarboxamide groups.
Uniqueness
1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C16H19BrN4O2 |
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Molecular Weight |
379.25 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H19BrN4O2/c1-9(2)7-18-16(23)10-5-14(22)21(8-10)15-12-4-3-11(17)6-13(12)19-20-15/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,18,23)(H,19,20) |
InChI Key |
SYMGKHUETUGLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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